Impureza B de Argatrobán

Descripción general

Descripción

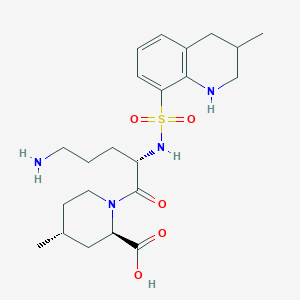

Argatroban Impurity B is a related substance of Argatroban, a synthetic, reversible, and competitive thrombin inhibitor. Argatroban is used as an anticoagulant for the prevention and treatment of thrombosis in patients with heparin-induced thrombocytopenia. Argatroban Impurity B is one of the degradation products formed during the synthesis and storage of Argatroban .

Aplicaciones Científicas De Investigación

Analytical Chemistry

Argatroban Impurity B is often analyzed in the context of quality control during the manufacturing of Argatroban. High-performance liquid chromatography (HPLC) methods have been developed to quantify this impurity alongside others. For instance, a study established a sensitive HPLC method capable of detecting Argatroban Impurity B at concentrations as low as 0.125 μg/mL, which is essential for maintaining product quality and compliance with regulatory standards .

Pharmacokinetics and Toxicology

Research has examined the pharmacokinetic profiles of Argatroban and its impurities, including Impurity B. Understanding these profiles helps in assessing the potential impact of impurities on drug efficacy and safety. For example, studies indicate that the presence of impurities may alter the pharmacodynamic response, necessitating careful monitoring .

Clinical Studies

Clinical investigations have explored the outcomes associated with Argatroban treatment in various patient populations, including those with HIT. While Argatroban itself has been shown to be effective, the implications of its impurities, such as Impurity B, on treatment outcomes warrant further exploration. Some studies suggest that impurities might not significantly affect clinical outcomes; however, comprehensive data on specific impurities like Impurity B remains limited .

Data Tables

Case Study 1: Quality Control in Manufacturing

A pharmaceutical company implemented a rigorous quality control protocol that included the quantification of Argatroban Impurity B during production batches. The study highlighted that consistent monitoring led to a significant reduction in impurity levels, thereby enhancing product safety and efficacy.

Case Study 2: Clinical Outcomes Analysis

In a cohort study involving patients treated with Argatroban for HIT, researchers assessed whether the presence of impurities affected clinical outcomes such as bleeding risks and thrombotic events. The findings indicated no significant correlation between impurity levels and adverse events, suggesting that while monitoring is essential, the immediate clinical impact may be minimal .

Mecanismo De Acción

Target of Action

Argatroban, the parent compound of Argatroban Impurity B, is a synthetic, direct, selective thrombin inhibitor . Thrombin, a serine protease, plays a central role in the coagulation cascade, and its inhibition prevents the formation of blood clots .

Mode of Action

Argatroban exerts its anticoagulant effects by inhibiting thrombin-catalyzed or -induced reactions, including fibrin formation; activation of coagulation factors V, VIII, and XIII; protein C; and platelet aggregation . It is capable of inhibiting the action of both free and clot-associated thrombin .

Biochemical Pathways

The inhibition of thrombin by Argatroban impacts several biochemical pathways. It prevents the conversion of fibrinogen to fibrin, thereby inhibiting the formation of blood clots. It also inhibits the activation of coagulation factors V, VIII, and XIII, and protein C, all of which are involved in the coagulation cascade .

Pharmacokinetics

It is administered parenterally, and its anticoagulant effects are produced as plasma concentrations begin to rise . Steady-state levels of both drug and anticoagulant effect are typically attained within 1 to 3 hours and are maintained until the infusion is discontinued or the dosage adjusted .

Result of Action

The inhibition of thrombin by Argatroban results in anticoagulant, anti-inflammatory, and potentially antiviral activities . It prevents the formation of blood clots, reduces inflammation, and may have potential therapeutic benefits in viral infections .

Action Environment

The action of Argatroban can be influenced by various environmental factors. For instance, the presence of other medications can impact its efficacy. Furthermore, patient-specific factors such as the presence of sepsis can influence the dosing and effectiveness of Argatroban .

Análisis Bioquímico

Biochemical Properties

Argatroban Impurity B, like Argatroban, may interact with various enzymes and proteins in the body. Argatroban is known to inhibit thrombin, a key enzyme in the coagulation cascade . It is possible that Argatroban Impurity B may have similar interactions, although specific studies on this impurity are limited.

Cellular Effects

Argatroban has been shown to have significant effects on cells, particularly in the context of thrombosis . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Argatroban exerts its effects at the molecular level by inhibiting thrombin-catalyzed or -induced reactions, including fibrin formation and activation of coagulation factors . It is possible that Argatroban Impurity B may have similar mechanisms of action.

Temporal Effects in Laboratory Settings

Studies on Argatroban have shown that it has a rapid onset of action and its effects can be observed within minutes of administration .

Dosage Effects in Animal Models

Studies on Argatroban have shown that it can reduce stroke damage in animal models .

Metabolic Pathways

Argatroban is metabolized in the liver via hydroxylation and aromatization of the 3-methyltetrahydroquinoline ring .

Transport and Distribution

Argatroban is known to be distributed throughout the body and can cross the placenta .

Subcellular Localization

Studies on similar compounds suggest that they may localize to various cellular compartments depending on their specific roles and interactions .

Métodos De Preparación

The synthesis of Argatroban Impurity B involves the hydrolysis of Argatroban under specific conditions. One method includes adding Argatroban to a reaction vessel with hydrochloric acid and water, followed by the addition of immobilized arginase and manganese chloride tetrahydrate. The reaction is carried out at a controlled temperature and stirring speed until the desired impurity is formed . Industrial production methods often involve high-performance liquid chromatography (HPLC) to separate and quantify the impurities .

Análisis De Reacciones Químicas

Argatroban Impurity B undergoes various chemical reactions, including hydrolysis and oxidation. Common reagents used in these reactions include hydrochloric acid, arginase, and manganese chloride. The major products formed from these reactions are the hydrolyzed and oxidized forms of Argatroban . The reactions are typically carried out under controlled conditions to ensure the formation of the desired impurity.

Actividad Biológica

Argatroban is a synthetic direct thrombin inhibitor primarily used for anticoagulation in patients with heparin-induced thrombocytopenia (HIT) and other thrombotic conditions. While the biological activity of Argatroban itself is well-documented, the specific characteristics and implications of its impurity, Argatroban Impurity B, are less understood. This article aims to elucidate the biological activity of Argatroban Impurity B through a review of existing literature, case studies, and relevant research findings.

Argatroban functions by binding reversibly to the active site of thrombin, inhibiting its ability to convert fibrinogen into fibrin and activate various coagulation factors. This mechanism is crucial in preventing thrombus formation in clinical settings where anticoagulation is necessary. The structural similarity of Argatroban to L-arginine facilitates its interaction with thrombin, allowing for effective inhibition even in the presence of clot-bound thrombin .

Biological Activity and Pharmacodynamics

The biological activity of Argatroban Impurity B remains largely uncharacterized in the literature. However, it is essential to consider its potential effects based on the known pharmacodynamics of Argatroban:

- Anticoagulant Effects : Argatroban demonstrates linear pharmacokinetics with a half-life ranging from 39 to 51 minutes, allowing for rapid onset and offset of anticoagulant effects upon administration . The drug's effects are dose-dependent, significantly prolonging activated partial thromboplastin time (aPTT), prothrombin time (PT), and thrombin time (TT) .

- Safety Profile : Studies have indicated that while Argatroban is generally safe, its impurities may introduce variability in efficacy or safety. For instance, a nationwide study on argatroban usage in acute atherothrombotic stroke patients showed no significant benefit in early outcomes compared to controls, suggesting that impurities might affect therapeutic outcomes .

Case Studies

- Refractory HIT Case : A notable case involved a patient with refractory HIT who did not respond adequately to Argatroban treatment. Despite initial therapy with Argatroban, the patient's condition worsened until intravenous immunoglobulin (IVIG) was introduced, leading to significant improvement in platelet counts . This case highlights the complexity of treatment responses potentially influenced by impurities.

- Stroke Outcomes : In another study examining outcomes post-acute ischemic stroke, Argatroban's use did not improve patient outcomes compared to controls. This raises questions about the consistency of therapeutic effects when impurities are present .

Table 1: Comparison of Biological Activities

| Parameter | Argatroban | Argatroban Impurity B |

|---|---|---|

| Mechanism | Direct thrombin inhibitor | Unknown |

| Half-life | 39-51 minutes | Unknown |

| Effect on aPTT | Prolongs dose-dependently | Unknown |

| Clinical Use | HIT, thrombosis prevention | Not established |

| Safety Profile | Generally safe | Unknown |

Research Findings

Recent studies have focused on improving detection methods for impurities in argatroban formulations. High-performance liquid chromatography (HPLC) has been employed to analyze related substances, including Argatroban Impurity B . Understanding these impurities is vital for ensuring drug safety and efficacy.

Propiedades

IUPAC Name |

(2R,4R)-1-[(2S)-5-amino-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O5S/c1-14-8-10-26(18(12-14)22(28)29)21(27)17(6-4-9-23)25-32(30,31)19-7-3-5-16-11-15(2)13-24-20(16)19/h3,5,7,14-15,17-18,24-25H,4,6,8-13,23H2,1-2H3,(H,28,29)/t14-,15?,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDKSTYNIAVIGX-IOVMHBDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.